molecular formula C8H3BrClIN2 B13107058 6-Bromo-1-chloro-4-iodophthalazine

6-Bromo-1-chloro-4-iodophthalazine

Cat. No.: B13107058
M. Wt: 369.38 g/mol
InChI Key: ORTHUMURMBEFRN-UHFFFAOYSA-N
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Description

6-Bromo-1-chloro-4-iodophthalazine (CAS: 1187244-53-6) is a halogenated phthalazine derivative featuring bromine, chlorine, and iodine substituents at positions 6, 1, and 4, respectively. Phthalazines are nitrogen-containing heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and materials science. The unique combination of halogens in this compound enhances its reactivity, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions. The iodine atom, in particular, offers distinct advantages due to its polarizability and role as a superior leaving group compared to bromine or chlorine .

Properties

Molecular Formula

C8H3BrClIN2

Molecular Weight

369.38 g/mol

IUPAC Name

6-bromo-1-chloro-4-iodophthalazine

InChI

InChI=1S/C8H3BrClIN2/c9-4-1-2-5-6(3-4)8(11)13-12-7(5)10/h1-3H

InChI Key

ORTHUMURMBEFRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NN=C2Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-chloro-4-iodophthalazine typically involves multi-step reactions starting from phthalazine derivatives. One common method includes the halogenation of phthalazine to introduce bromine, chlorine, and iodine atoms at specific positions on the aromatic ring. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for 6-Bromo-1-chloro-4-iodophthalazine are not well-documented in the literature. large-scale synthesis would likely follow similar synthetic routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, advanced purification techniques, and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-chloro-4-iodophthalazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as azides, thiols, or amines.

Scientific Research Applications

6-Bromo-1-chloro-4-iodophthalazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-1-chloro-4-iodophthalazine depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, or DNA. The halogen atoms can enhance binding affinity and selectivity through halogen bonding, hydrophobic interactions, and electronic effects. Molecular docking studies and structure-activity relationship (SAR) analysis are often used to elucidate these mechanisms .

Comparison with Similar Compounds

The structural and functional properties of 6-bromo-1-chloro-4-iodophthalazine are best understood through comparison with analogous phthalazine derivatives and related heterocycles. Below is a detailed analysis:

Structural Analogues in the Phthalazine Family
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
6-Bromo-1-chloro-4-iodophthalazine 6-Br, 1-Cl, 4-I C₈H₃BrClIN₂ 369.5 Cross-coupling reactions, drug synthesis
6-Bromo-1-chlorophthalazine 6-Br, 1-Cl C₈H₄BrClN₂ 243.5 Intermediate with slower reactivity
1-Chlorophthalazin-6-ylmethanamine 1-Cl, 6-CH₂NH₂ C₉H₈ClN₃ 193.5 Amine-functionalized precursor for drug candidates
1-Chlorophthalazine-6-carbaldehyde 1-Cl, 6-CHO C₉H₅ClN₂O 192.6 Aldehyde group enables condensation reactions

Key Observations :

  • Halogen Effects: The iodine substituent in 6-bromo-1-chloro-4-iodophthalazine significantly increases molecular weight (369.5 g/mol vs.
  • Reactivity Hierarchy : Iodine > Bromine > Chlorine in cross-coupling reactions. For example, the iodine atom facilitates efficient Suzuki-Miyaura couplings under milder conditions compared to bromine or chlorine analogs .
  • Functional Group Diversity : Derivatives like 1-chlorophthalazin-6-ylmethanamine and 1-chlorophthalazine-6-carbaldehyde demonstrate how alternative substituents (amine, aldehyde) expand utility in synthesizing complex molecules .
Comparison with Non-Phthalazine Halogenated Heterocycles

While structurally distinct, halogenated benzimidazoles (e.g., 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, CAS: 1231930-33-8) share functional similarities:

  • Synthetic Routes : Both classes employ halogenation and cyclization steps, often using phosphorus oxychloride .
  • Pharmaceutical Relevance : Benzimidazoles and phthalazines are privileged scaffolds in drug discovery. However, phthalazines with multiple halogens offer greater versatility in regioselective modifications .

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